6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine

Medicinal Chemistry Quality Control Building Block Procurement

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1429902-64-6) is a bicyclic heterocyclic amine combining a pyrazole ring and a partially saturated 1,3‑oxazine ring. It serves as a key synthetic intermediate for phosphodiesterase 4B (PDE4B) inhibitors, a target class implicated in CNS, metabolic, autoimmune and inflammatory disorders.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1429902-64-6
Cat. No. B15057037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
CAS1429902-64-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)N)OC1
InChIInChI=1S/C6H9N3O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3,7H2
InChIKeyVFIHAWGAYBQVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1429902-64-6): A Core Heterocyclic Building Block for PDE4B‑Targeted Discovery


6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1429902-64-6) is a bicyclic heterocyclic amine combining a pyrazole ring and a partially saturated 1,3‑oxazine ring . It serves as a key synthetic intermediate for phosphodiesterase 4B (PDE4B) inhibitors, a target class implicated in CNS, metabolic, autoimmune and inflammatory disorders [1]. Its primary amine at the 3‑position enables straightforward derivatisation to the 2‑carboxamide pharmacophore that defines numerous clinical‑stage PDE4B ligands [1].

Why Generic Substitution of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine Is Not Viable: Regiochemistry Dictates PDE4B Pharmacophore Assembly


Simply replacing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine with its 2‑amine regioisomer or C‑6 alkylated analogs is not feasible in a PDE4B‑directed synthesis workflow. The 3‑amine nitrogen is strategically positioned to directly acylate to the 2‑carboxamide motif, the essential pharmacophore for PDE4B isoform selectivity disclosed in the Pfizer patent [1]. The 2‑amine isomer would place the carboxamide at a different ring position, yielding a regioisomeric series with unpredictable PDE4B affinity. Similarly, methyl substitution at C‑6 alters the conformational preference of the oxazine ring, potentially disrupting the binding pose within the PDE4B active site [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in purity specification and synthetic utility, directly impacting procurement decisions for medicinal chemistry campaigns.

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (1429902-64-6): Quantitative Differentiation Evidence Guide


Purity Specification: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine Delivers Certified 95% Purity vs. 2‑Amine Analog at 97%

The target compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is supplied with a minimum purity specification of 95% as certified by CymitQuimica . In contrast, the closely related 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (CAS 1779573-25-9) carries a minimum purity specification of 97% from the same supplier class (AKSci) . This 2‑percentage‑point differential is meaningful for reaction stoichiometry calculations in multi‑step PDE4B inhibitor synthesis, where the 2‑amine's higher purity may reduce the need for excess reagent or post‑reaction purification, but the 3‑amine's purity is sufficient for building‑block applications and may reflect a lower cost of goods.

Medicinal Chemistry Quality Control Building Block Procurement

Synthetic Utility: 3‑Amine Regiochemistry Enables Direct Access to the 2‑Carboxamide PDE4B Pharmacophore Documented in Pfizer Patent WO2017145013A1

The 3‑amine substituent on the pyrazole ring of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is the preferred nucleophilic handle for installing the 2‑carboxamide moiety that is essential for PDE4B isoform binding, as exemplified by the extensive SAR study in patent WO2017145013A1 [1]. The 2‑amine regioisomer (CAS 1779573-25-9) would yield a 3‑carboxamide derivative with a different hydrogen‑bonding vector relative to the PDE4B catalytic site. While no direct IC50 comparison is publicly available for the simple amines, the patent portfolio demonstrates that the 3‑amine‑derived carboxamides achieve PDE4B inhibition at concentrations relevant for CNS penetration (LogP < 1 and tPSA > 60 Ų for several examples) [1]. The 6‑methyl analog (CAS 1706448-21-6) introduces steric bulk that may clash with the PDE4B hydrophobic pocket, reducing the likelihood of successful lead optimisation.

PDE4B Inhibition Kinase Inhibitor Synthesis Structure–Activity Relationship

Supply Chain Robustness: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine Is Listed by Multiple Independent Vendors, Reducing Single‑Source Risk vs. the 2‑Amine Analog

The target compound is catalogued by at least five independent suppliers with publicly verifiable stock pages: CymitQuimica , AKSci , Fluorochem (as the HCl salt) , Smolecule , and MolCore . In contrast, the 2‑amine analog (CAS 1779573-25-9) is explicitly listed by only three suppliers (AKSci, Fluorochem, CymitQuimica) . This broader sourcing base for the 3‑amine lowers the risk of supply interruption during multi‑year medicinal chemistry programs and provides competitive pricing tension, a critical factor for industrial procurement.

Chemical Procurement Supply Security Vendor Diversification

Optimal Application Scenarios for 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine (1429902-64-6)


PDE4B‑Focused Medicinal Chemistry for CNS and Inflammatory Diseases

The compound’s 3‑amine handle allows direct acylation to the 2‑carboxamide PDE4B pharmacophore exemplified in Pfizer’s patent portfolio [1]. With a certified purity of 95% , it is suitable for early‑stage SAR exploration, parallel library synthesis, and lead optimisation campaigns targeting PDE4B‑driven pathologies such as cognitive impairment, metabolic syndrome, and chronic inflammation [1]. The multi‑vendor availability ensures rapid resupply during iterative analoguing .

Building‑Block Procurement for Contract Research and CDMO Scale‑Up

For CROs and CDMOs performing fee‑for‑service synthesis, the 3‑amine’s 95% purity specification provides a reliable starting point for multi‑gram scale‑up without the premium pricing associated with 97%‑purity 2‑amine analogs . The broader vendor base reduces the risk of single‑source dependency and enables competitive tender processes .

Regiochemical Reference Standard for Analytical Method Development

Because the 3‑amine regioisomer is the gateway to the PDE4B‑active 2‑carboxamide series [1], analytical chemistry groups can use it as a reference standard to develop HPLC or LC‑MS methods that distinguish it from the 2‑amine impurity . This is critical for release testing of advanced PDE4B inhibitor candidates where regioisomeric purity must be controlled.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.